molecular formula C10H10N2O4 B12428397 1-Nitro-4-(2-nitrobut-1-enyl)benzene

1-Nitro-4-(2-nitrobut-1-enyl)benzene

Cat. No.: B12428397
M. Wt: 222.20 g/mol
InChI Key: WFOBQJIBZWZLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-4-(2-nitrobut-1-enyl)benzene (CAS 1212-20-0) is an organic compound with the molecular formula C10H10N2O4 and a molecular weight of 222.2 g/mol . This compound is supplied as a powder and is recommended to be stored at room temperature . It is one of many nitroalkenes, a class of compounds recognized as important organic intermediates . As a nitroalkene, its primary research value lies in its utility as a versatile building block in synthetic organic chemistry. These compounds can be converted into a wide range of synthetically useful N– and O-containing organic molecules, including amines, aldehydes, ketones, and carboxylic acids . The compound can be packaged in various bulk containers, including plastic pails, fiber and steel drums, and super sacks. It can also be produced to meet multiple standard grades of purity, including high and ultra-high purity forms (99% - 99.999% and higher), ACS, Reagent, Pharmaceutical, and Semiconductor grades . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

1-nitro-4-(2-nitrobut-1-enyl)benzene

InChI

InChI=1S/C10H10N2O4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-7H,2H2,1H3

InChI Key

WFOBQJIBZWZLLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Nitro 4 2 Nitrobut 1 Enyl Benzene and Analogues

Condensation Reactions in Nitroalkene Synthesis

Condensation reactions are a cornerstone in the synthesis of nitroalkenes, providing a direct and efficient route to construct the α,β-unsaturated nitro functionality. These reactions typically involve the coupling of a carbonyl compound with a nitroalkane, followed by dehydration to yield the target nitroalkene. wikipedia.orgencyclopedia.pub

The Henry reaction, or nitroaldol reaction, is a classical method for forming carbon-carbon bonds between a nitroalkane and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction initially forms a β-nitro alcohol, which can subsequently undergo dehydration to yield an α,β-unsaturated nitro compound. wikipedia.orgencyclopedia.puborganic-chemistry.org The dehydration step can often be achieved in situ, particularly when using aromatic aldehydes, or may require a separate step. psu.eduechemi.com

The synthesis of 1-Nitro-4-(2-nitrobut-1-enyl)benzene via the Henry reaction would involve the condensation of 4-nitrobenzaldehyde (B150856) with 1-nitrobutane. The reaction is typically catalyzed by a base, and a variety of catalysts and conditions have been explored to optimize the yield and selectivity of the nitroalkene product. organic-chemistry.orgpsu.edu Common bases include organic amines (like methylamine (B109427) or piperidine), alkali hydroxides, and ammonium (B1175870) salts (such as ammonium acetate). psu.eduelectronicsandbooks.com The choice of base and reaction conditions can significantly influence the outcome, with stronger bases and higher temperatures often favoring the direct formation of the nitroalkene through dehydration. echemi.comscirp.org

Several variants of the Henry reaction have been developed to improve its efficiency and scope. These include the use of high-pressure conditions, sometimes solvent-free, to enhance chemoselectivity and regioselectivity. wikipedia.org Chiral metal catalysts have also been employed to achieve enantioselective or diastereoselective synthesis of β-nitro alcohols. wikipedia.org For the synthesis of nitroalkenes, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times compared to conventional heating methods. rsc.org

Table 1: Examples of Henry Condensation for the Synthesis of β-Nitrostyrene Derivatives

Aldehyde Nitroalkane Catalyst/Conditions Product Yield (%) Reference
Benzaldehyde Nitromethane Methanolic methylamine ω-Nitrostyrene - electronicsandbooks.com
Substituted Benzaldehydes Nitroethane Sodium acetate (B1210297) in acetic acid Substituted ω-Nitrostyrenes - researchgate.net
4-Hydroxy-3-methoxybenzaldehyde Nitromethane Ammonium acetate, reflux 4-Hydroxy-3-methoxy-β-nitrostyrene - rsc.org
4-Hydroxy-3-methoxybenzaldehyde Nitromethane Ammonium acetate, Microwave (150 °C) 4-Hydroxy-3-methoxy-β-nitrostyrene - rsc.org
Benzaldehyde Nitromethane Cu:Mg:Al hydrotalcite, Microwave 1-phenyl-2-nitroethanol High scirp.org

The Knoevenagel condensation is another powerful tool for the formation of carbon-carbon double bonds, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. numberanalytics.comyoutube.compsiberg.com In the context of nitroalkene synthesis, a nitroalkane can serve as the active methylene component, reacting with an aromatic aldehyde like 4-nitrobenzaldehyde to form the desired substituted nitroalkene. wikipedia.org

The reaction is typically catalyzed by a weak amine base, such as piperidine (B6355638) or pyridine (B92270), to avoid self-condensation of the aldehyde. numberanalytics.comyoutube.com The mechanism involves the deprotonation of the nitroalkane to form a nucleophilic carbanion, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration of the resulting intermediate yields the α,β-unsaturated nitroalkene. numberanalytics.compsiberg.com

Modifications of the Knoevenagel condensation, such as the Doebner modification, utilize pyridine as a solvent and are particularly useful when a carboxylic acid group is present, leading to condensation followed by decarboxylation. wikipedia.org While not directly applicable to the synthesis of this compound from 1-nitrobutane, this highlights the versatility of the Knoevenagel condensation family. The use of different bases, solvents like ethanol (B145695) or toluene (B28343), and microwave irradiation can be employed to optimize the reaction for specific substrates. numberanalytics.com

Table 2: Catalysts and Conditions in Knoevenagel Condensation

Reactants Catalyst Solvent Conditions Product Type Reference
Diethyl malonate, Benzaldehyde Base - - Condensation product numberanalytics.com
Aldehyde/Ketone, Active methylene compound Weak amine Ethanol/Toluene - α,β-unsaturated compound numberanalytics.comyoutube.com
2-Methoxybenzaldehyde, Thiobarbituric acid Piperidine Ethanol - Enone wikipedia.org
Acrolein, Malonic acid Pyridine - Decarboxylation trans-2,4-Pentadienoic acid wikipedia.org
4-Nitrobenzaldehyde, 1,3-dihydroindol-2-one Porcine pancreas lipase DMSO-water - Benzylidene-indolin-2-one researchgate.net

Nitration Strategies for Alkenes and Aromatic Systems

The introduction of nitro groups is a critical step in the synthesis of this compound. This can be achieved either by direct nitration of an existing unsaturated system or by nitration of the aromatic ring prior to the formation of the alkenyl side chain.

The direct nitration of an alkene offers a straightforward route to nitroalkenes. For a precursor like 4-butyl-1-vinylbenzene, direct nitration would be a potential, though challenging, pathway. Various methods for the direct nitration of alkenes have been developed. One such method involves the use of nitryl iodide (INO₂), generated in situ from silver nitrite (B80452) and iodine. This reagent adds across the double bond of a styrene (B11656) derivative, and subsequent elimination with a base like triethylamine (B128534) yields the β-nitrostyrene.

Another approach is the radical halo-nitration of alkenes, where nitrogen dioxide is generated from the thermal decomposition of iron(III) nitrate (B79036) nonahydrate. The resulting radical adds to the alkene, and the intermediate radical is trapped by a halogen. Subsequent elimination can then form the nitroalkene.

A more common and controlled approach involves the nitration of the aromatic ring via electrophilic aromatic substitution prior to the construction of the alkenyl side chain. The synthesis of the 4-nitrophenyl moiety of the target compound is typically achieved by treating the corresponding substituted benzene (B151609) with a mixture of concentrated nitric acid and concentrated sulfuric acid. uomustansiriyah.edu.iqmasterorganicchemistry.comsavemyexams.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. uomustansiriyah.edu.iqmasterorganicchemistry.com

The reaction conditions, particularly temperature, must be carefully controlled. For benzene itself, the temperature is typically kept below 50°C to minimize the formation of dinitrated products. The presence of an alkyl group on the benzene ring, such as a butyl group, is an activating group and directs the incoming nitro group primarily to the ortho and para positions. libretexts.orgmsu.edu Due to steric hindrance from the alkyl group, para-substitution is often favored. libretexts.org

Table 3: Conditions for Electrophilic Nitration of Aromatic Compounds

Substrate Reagents Conditions Product Reference
Benzene Conc. HNO₃, Conc. H₂SO₄ < 50 °C Nitrobenzene (B124822) uomustansiriyah.edu.iq
Toluene Conc. HNO₃, Conc. H₂SO₄ - o- and p-Nitrotoluene libretexts.org
tert-Butylbenzene Conc. HNO₃, Conc. H₂SO₄ - p-Nitro-tert-butylbenzene libretexts.org
Alkylbenzene N-Bromosuccinimide (NBS), Benzoyl peroxide - (1-Bromopropyl)benzene uomustansiriyah.edu.iq

Horner–Wadsworth–Emmons Olefination in Nitroalkene Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. nrochemistry.comwikipedia.orgorganic-chemistry.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is particularly advantageous for synthesizing α,β-unsaturated compounds where the substituent is an electron-withdrawing group, such as a nitro group. youtube.comyoutube.com The HWE reaction generally favors the formation of the (E)-alkene, which is often the more stable isomer. nrochemistry.comwikipedia.org

In the context of synthesizing this compound, the HWE reaction would involve the reaction of 4-nitrobenzaldehyde with a phosphonate reagent derived from 1-nitropropane, such as diethyl (1-nitropropyl)phosphonate. The phosphonate is first deprotonated with a base (e.g., sodium hydride, sodium ethoxide) to generate a nucleophilic carbanion. youtube.com This carbanion then adds to the aldehyde, and subsequent elimination of a phosphate (B84403) byproduct yields the alkene. youtube.comyoutube.com

A significant advantage of the HWE reaction over the related Wittig reaction is that the phosphate byproduct is water-soluble and easily removed from the reaction mixture. wikipedia.org Furthermore, the phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.org

Variants of the HWE reaction, such as the Still-Gennari modification, allow for the selective synthesis of (Z)-alkenes by using phosphonates with highly electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/additive combinations like KHMDS and 18-crown-6 (B118740). youtube.comnrochemistry.comyoutube.com This provides a powerful tool for controlling the stereochemical outcome of the olefination.

Table 4: Horner-Wadsworth-Emmons Reaction for Alkene Synthesis

Aldehyde/Ketone Phosphonate Reagent Base/Conditions Product Stereoselectivity Reference
Aldehydes/Ketones Stabilized phosphonate carbanions NaH, NaOMe, BuLi Predominantly (E)-alkene nrochemistry.comwikipedia.orgorganic-chemistry.org
Aldehydes Phosphonates with electron-withdrawing groups (e.g., trifluoromethyl) KHMDS, 18-crown-6 (Still-Gennari) Predominantly (Z)-alkene youtube.comnrochemistry.comyoutube.com
Aromatic aldehydes α-Branched phosphonates - Almost exclusively (E)-alkene wikipedia.org
Aldehydes/Ketones α-Nitrophosphonate anion K₂CO₃, THF, reflux Trisubstituted nitroalkenes -

Catalytic Approaches in Nitroalkene Formation

Catalysis is central to the efficient synthesis of nitroalkenes. These reactions are often catalyzed by bases, which facilitate the initial deprotonation of the nitroalkane. wikipedia.org A range of catalysts can be employed, from simple amines to more complex organocatalysts and metal-based systems.

Research has demonstrated the use of primary amines, such as cyclohexylamine, in glacial acetic acid to catalyze the reaction between benzaldehydes and nitroalkanes under microwave irradiation. chemicalbook.com Another effective catalytic system involves the use of piperidine in the presence of molecular sieves. acs.orgacs.org This system is particularly notable for its ability to control stereoselectivity. Additionally, direct nitration of alkenes can be achieved using catalysts like aluminum oxide in acidic conditions with nitric oxide, or by using reagents like Clayfen (Iron(III) nitrate supported on Montmorillonite clay). wikipedia.org For more complex couplings, palladium iodide (PdI2) has been used as a precatalyst in a redox-neutral coupling of nitroalkanes and unactivated alkenes. chemrxiv.org

Stereoselective Synthesis of (E/Z)-Isomers

The geometry of the carbon-carbon double bond in nitroalkenes is critical, and methods that allow for the selective synthesis of either the (E)- or (Z)-isomer are highly valuable. A one-pot method has been developed that achieves high stereoselectivity by simply altering the reaction solvent and temperature. acs.orgorganic-chemistry.org

This method utilizes a catalytic amount of piperidine over 4 Å molecular sieves. acs.orgacs.org The molecular sieves are reported to be crucial for achieving high stereochemical control, particularly for the synthesis of the Z-isomer. acs.orgorganic-chemistry.org When the reaction is conducted in toluene at reflux temperature, the (E)-isomer is formed with high selectivity. Conversely, performing the reaction in dichloromethane (B109758) (CH2Cl2) at room temperature yields the (Z)-isomer. acs.orgorganic-chemistry.org Without the molecular sieves, a mixture of E/Z isomers is typically formed. organic-chemistry.org

Table 1: Conditions for Stereoselective Nitroalkene Synthesis acs.orgamazonaws.com
Target IsomerCatalyst SystemSolventTemperatureOutcome
(E)-IsomerPiperidine / 4 Å Molecular SievesTolueneRefluxHigh yield of pure (E)-nitroalkene
(Z)-IsomerPiperidine / 4 Å Molecular SievesDichloromethane (CH2Cl2)Room TemperatureHigh yield of pure (Z)-nitroalkene

Synthesis of Precursors and Intermediates

The most common route to nitroalkenes is a two-step process that begins with the Henry reaction. acs.org This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, such as an aldehyde, to form a β-nitro alcohol. wikipedia.org For the synthesis of this compound, the precursor would be 1-(4-nitrophenyl)-2-nitrobutan-1-ol, formed from 4-nitrobenzaldehyde and 1-nitropropane.

An alternative strategy for producing highly substituted nitroalkenes involves the use of α,β-unsaturated esters as intermediates. nih.gov This methodology is particularly useful for synthesizing tetrasubstituted nitroalkenes, which are valuable precursors for α,α-disubstituted amino acids. nih.gov

The process is a two-step sequence. First, a ketone is converted into the corresponding α,β-unsaturated ester. This is commonly achieved through an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, where the ketone reacts with a phosphonate carbanion like that derived from trimethylphosphonoacetate. nih.gov The resulting ester then undergoes a nitration reaction to introduce the nitro group at the α-position, yielding the final tetrasubstituted nitroalkene. nih.gov

Table 2: Two-Step Synthesis of Nitroalkenes via α,β-Unsaturated Esters nih.gov
StepReaction TypeReactantsProduct
1Horner-Wadsworth-EmmonsKetone, Trimethylphosphonoacetate, Base (e.g., NaH)α,β-Unsaturated Ester
2Nitrationα,β-Unsaturated Ester, Nitrating Agent (e.g., CAN-NaNO₂)Tetrasubstituted Nitroalkene

Chemical Reactivity and Mechanistic Investigations of 1 Nitro 4 2 Nitrobut 1 Enyl Benzene

Electrophilic Nature and Reactivity of Conjugated Nitroalkenes

Conjugated nitroalkenes, including 1-nitro-4-(2-nitrobut-1-enyl)benzene, are potent electrophiles. sci-rad.comresearchgate.net The strong electron-withdrawing capacity of the nitro group (–NO₂) significantly polarizes the carbon-carbon double bond. makingmolecules.com This polarization creates a substantial partial positive charge (δ+) on the β-carbon atom of the alkene, making it highly susceptible to attack by nucleophiles. masterorganicchemistry.com This electron-deficient character is the primary driver for the diverse reactivity of nitroalkenes, which serve as powerful acceptors in various chemical reactions. erowid.orgmdma.ch They are considered excellent Michael acceptors, readily reacting with a broad range of nucleophiles. makingmolecules.commasterorganicchemistry.com Furthermore, their electron-deficient nature makes them effective dienophiles in cycloaddition reactions. sci-rad.comerowid.org The versatility of the nitro group, which can be transformed into numerous other functionalities such as amines, ketones, or oximes, further enhances the synthetic utility of these compounds. erowid.orgmdma.ch

Nucleophilic Addition Reactions

The cornerstone of this compound's reactivity is its participation in nucleophilic addition reactions, primarily at the electrophilic β-carbon of the nitroalkene system.

The Michael addition, or conjugate addition, is the most prominent reaction of conjugated nitroalkenes. masterorganicchemistry.comresearchgate.net Due to the electrophilicity of the β-carbon, this compound is expected to react readily with a wide variety of soft nucleophiles. youtube.comyoutube.com

Carbon Nucleophiles: A diverse range of carbon-based nucleophiles, such as enolates derived from ketones and aldehydes, malonates, and organometallic reagents like organocuprates, can add to the nitroalkene system. masterorganicchemistry.comjoechem.io The reaction of enolates with nitroalkenes is a powerful method for forming carbon-carbon bonds and constructing 1,5-dicarbonyl compounds or their precursors. youtube.com

Heteroatom Nucleophiles: Nucleophiles containing heteroatoms such as nitrogen (amines), oxygen (alcohols, alkoxides), and sulfur (thiols) also readily participate in Michael additions with conjugated nitroalkenes. makingmolecules.comerowid.org The addition of amines or thiols, for instance, leads to the formation of β-amino or β-thio nitroalkanes, which are valuable intermediates in the synthesis of biologically active molecules. erowid.org

The following table summarizes representative Michael addition reactions with various nucleophiles on structurally similar nitroalkenes.

Nucleophile DonorNucleophile TypeElectrophile (Michael Acceptor)Product TypeRef.
AcetoneCarbon (Enolate)β-Nitrostyreneγ-Nitro Ketone organic-chemistry.org
Diethyl MalonateCarbon (Enolate)(E)-1-Nitro-3-phenylprop-1-eneDiethyl 2-(1-nitro-3-phenylpropyl)malonate encyclopedia.pub
ThiophenolHeteroatom (Thiol)β-Nitrostyreneβ-Thio Nitroalkane ysu.am
PyrrolidineHeteroatom (Amine)1-Nitrocyclohexeneβ-Amino Nitroalkane erowid.org
MethanolHeteroatom (Alcohol)β-Nitrostyreneβ-Alkoxy Oxime (after reduction) erowid.org

A significant advancement in the chemistry of nitroalkenes is the development of asymmetric Michael additions. These reactions allow for the creation of new stereogenic centers with high levels of stereocontrol, providing access to enantioenriched products. researchgate.netmdpi.com The control of stereochemistry (diastereo- and enantioselectivity) can be achieved through various strategies, including the use of chiral substrates, chiral auxiliaries, or, most commonly, external chiral catalysts. researchgate.net

For a substrate like this compound, the addition of a nucleophile to the β-carbon creates at least one new stereocenter. If the nucleophile is also chiral or prochiral, a second stereocenter can be formed, leading to diastereomeric products. Asymmetric catalysis aims to control the formation of these stereocenters, favoring one enantiomer or diastereomer over the others. nih.gov The resulting γ-nitro compounds are highly versatile synthetic intermediates. mdpi.comnih.gov

Organocatalysis has emerged as a powerful tool for effecting asymmetric Michael additions to nitroalkenes. mdpi.com Small, chiral organic molecules are used in catalytic amounts to promote the reaction with high enantioselectivity. mdpi.com Common classes of organocatalysts include:

Chiral Amines: Proline and its derivatives can react with carbonyl donors (ketones or aldehydes) to form nucleophilic enamines. mdpi.comethz.ch The chiral environment of the catalyst then directs the enamine's attack on the nitroalkene, leading to a stereoselective C-C bond formation.

Thioureas and Squaramides: Bifunctional catalysts, such as those derived from cinchona alkaloids or diamines bearing a thiourea (B124793) or squaramide moiety, are highly effective. mdpi.combuchler-gmbh.com These catalysts can activate the nitroalkene through hydrogen bonding to the nitro group, while a basic site on the catalyst activates the nucleophile, leading to a highly organized, stereoselective transition state. ysu.ammdpi.com

The table below illustrates the power of organocatalysis in the asymmetric Michael addition to nitroalkenes.

DonorAcceptorCatalystYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Ref.
Cyclohexanoneβ-Nitrostyrene(R,R)-DPEN-Thiourea Derivative999:199 (syn) mdpi.com
Acetaldehyde(E)-1-Nitro-3-(4-methoxyphenyl)prop-1-eneDiphenylprolinol Silyl Ether9797:3>99 encyclopedia.pub
Dimethyl Malonateβ-NitrostyreneCinchona-derived Thiourea94N/A95 encyclopedia.pub
4-ChlorothiophenolEthyl (E)-2-methyl-3-nitroacrylateCinchona-derived Thiourea95N/A88 ysu.am

The high reactivity of the nitroalkene functional group in this compound makes it an excellent starting point for cascade or domino reactions. sci-rad.com In these processes, the initial Michael addition product undergoes one or more subsequent intramolecular reactions, rapidly building molecular complexity from simple starting materials. nih.gov For example, a suitably functionalized nucleophile can add to the nitroalkene, and the resulting intermediate can then undergo an intramolecular cyclization. Domino reactions involving nitroalkenes have been used to synthesize a variety of functionalized cyclic and heterocyclic systems. nih.gov A copper-catalyzed three-component domino reaction of 2-nitro-1,3-enynes, amines, and sodium benzenesulfinate (B1229208) has been reported to produce fully substituted isoxazoles. nih.gov

Michael Addition Reactions with Carbon and Heteroatom Nucleophiles

Cycloaddition Reactions

The electron-deficient C=C bond of conjugated nitroalkenes makes them excellent partners in cycloaddition reactions. sci-rad.com

[4+2] Cycloaddition (Diels-Alder Reaction): this compound is expected to be a reactive dienophile in Diels-Alder reactions. erowid.org It can react with electron-rich conjugated dienes, such as cyclopentadiene, to form six-membered rings with high regioselectivity. sci-rad.comerowid.org The electron-withdrawing nitro group activates the alkene for this transformation. researchgate.net

[3+2] Cycloaddition: Conjugated nitroalkenes are also valuable partners in [3+2] cycloaddition reactions with various three-atom components (TACs). sci-rad.comresearchgate.net These reactions provide a direct route to five-membered heterocyclic systems. Examples of TACs that react with nitroalkenes include:

Nitrile N-oxides

Nitrones

Azides

Diazocompounds sci-rad.comresearchgate.net

These cycloaddition reactions are powerful tools for constructing complex ring systems that are prevalent in natural products and pharmaceuticals. researchgate.net

Photochemical Transformations

The photochemistry of nitrostyrenes is rich and varied, involving rearrangements, cycloadditions, and oxidative processes initiated by photoexcitation of the nitroarene moiety.

Upon irradiation, nitrostyrenes can undergo various transformations. For instance, the sequential Diels-Alder/ researchgate.netresearchgate.net-sigmatropic rearrangement of β-nitrostyrene with certain dienes can be initiated thermally, leading to γ,δ-unsaturated nitro compounds. nih.gov Photochemical conditions can also promote cycloaddition reactions, as seen in the [2+2] photocycloaddition with olefins. nih.govthieme-connect.com The nature of the substituents on the aromatic ring and the reaction conditions can significantly influence the reaction pathway. For example, ortho-hydroxy-β-nitrostyrene exhibits unusual reactivity due to intramolecular hydrogen bonding and tautomerization, which can hinder typical photoisomerization and promote C-C bond fission after conjugate addition. mdpi.com

A significant photochemical reaction of nitroarenes is their ability to act as ozone surrogates for the oxidative cleavage of alkenes. researchgate.netresearchgate.netcardiff.ac.uk Upon photoexcitation, nitroarenes can engage in a radical [3+2] cycloaddition with alkenes to form dioxazolidine intermediates. researchgate.netchemrxiv.org These "N-doped" ozonides are generally more stable and safer to handle than traditional ozonides and can be hydrolyzed under mild conditions to yield carbonyl compounds. researchgate.netcardiff.ac.uk This method offers a safer and more practical alternative to ozonolysis, tolerating a wide range of functional groups that are often sensitive to ozonolysis conditions. chemrxiv.orgnih.gov The regioselectivity of the cleavage can be controlled by tuning the electronic and steric properties of the nitroarene. cardiff.ac.uk Recent developments have shown that this method can be combined with Lewis acid catalysis to achieve anti-Markovnikov oxidation of alkenes. chemrxiv.org Furthermore, a tandem oxidative cleavage and dipolar cycloaddition has been developed for a chain-elongated oxidation of alkenes. nih.gov

Nitrostyrenes can undergo photoaddition reactions with water and alcohols. For example, 3-nitrostyrenes have been shown to undergo photohydration. acs.org Photoisomerization between the E and Z isomers of β-nitrostyrenes is another common process upon irradiation. nih.govthieme-connect.com For instance, irradiation of trans-β-nitrostyrene can establish a photostationary state with its cis isomer. thieme-connect.com However, the efficiency of this isomerization can be affected by substituents. Ortho-hydroxy-β-nitrostyrene, for example, shows resistance to photoisomerization from the E- to the Z-form due to intramolecular hydrogen bonding. mdpi.com

Excited State Dynamics and Photorelaxation Pathways

The photochemistry of nitroaromatic compounds is a rich and complex field, characterized by rapid and efficient relaxation processes from electronically excited states. While specific studies on the excited state dynamics of this compound are not extensively documented, the behavior of analogous systems, such as nitrobenzene (B124822), nitronaphthalenes, and other conjugated nitroalkenes, provides a strong basis for understanding its photorelaxation pathways. nih.govrsc.org

Upon absorption of light, this compound is promoted to an electronically excited singlet state (S₁). The subsequent decay back to the ground state (S₀) can occur through several competing pathways, including fluorescence, internal conversion, and intersystem crossing to the triplet manifold (T₁). For many nitroaromatic compounds, intersystem crossing is a remarkably fast and dominant process, often occurring on a sub-picosecond timescale. rsc.org This rapid transition is one of the strongest couplings observed between singlet and triplet manifolds in organic molecules. rsc.org

Theoretical studies on related nitroaromatic compounds suggest that the deactivation mechanism can proceed through intersystem crossing from a ¹ππ* state to a higher-lying ³ππ* state. unam.mx The geometry of the nitro group relative to the aromatic ring plays a crucial role in these transitions. Twisting of the C-N bond can lower the energy of the S₁ state and facilitate coupling with the triplet manifold. uci.edu

For conjugated nitroalkenes, photochemical reactions can include nitro-to-nitrite rearrangements, particularly when steric interactions force the nitro group out of conjugation with the double bond. kent.ac.uk Planar nitroalkenes, however, are less prone to this rearrangement and may undergo other photoreactions, such as the addition of solvent molecules. kent.ac.uk In the case of this compound, the extended conjugation with the phenyl ring likely influences the planarity and, consequently, the preferred photochemical pathway.

A key photochemical reaction for some nitroaromatic compounds is the dissociation of the C-N bond to release nitric oxide (NO). rsc.org This process often involves a complex sequence of atomic rearrangements and changes in electronic states. rsc.org While the direct photolysis of nitrobenzene in aqueous solution has been shown to produce various intermediates, including nitrophenols and nitrosobenzene, the primary degradation mechanism is suggested to be an intramolecular nitro-nitrite rearrangement. nih.govresearchgate.net

The excited-state dynamics of this compound are therefore expected to be a multifaceted process, with rapid intersystem crossing to the triplet state being a major deactivation channel. The potential for photodissociation and photorearrangement reactions also exists, influenced by the specific electronic structure and environment of the molecule.

Reduction and Oxidation Pathways

The nitro groups and the alkene functionality in this compound are susceptible to both reduction and oxidation under appropriate conditions. These transformations are pivotal for the synthetic utility of this class of compounds.

Selective Reduction of Nitroalkenes to Ketones and Other Derivatives

The selective reduction of the nitroalkene moiety is a valuable transformation. While the complete reduction of nitro groups to amines is a common reaction, more nuanced approaches are required to achieve partial reduction to other functional groups like ketones.

The direct conversion of a nitroalkene to a ketone is not a standard, single-step reaction. However, it can be achieved through multi-step sequences. A common strategy involves the initial reduction of the carbon-carbon double bond of the nitroalkene to afford the corresponding saturated nitroalkane. This can be accomplished using various reducing agents. Subsequently, the resulting nitroalkane can be converted to a ketone via methods such as the Nef reaction.

The enantioselective reduction of tetrasubstituted nitroalkenes has been studied to produce enantioenriched nitroalkanes, which are valuable chiral building blocks for further synthesis. nih.govnih.gov These nitroalkanes can then be transformed into other functional groups.

The following table summarizes various reduction outcomes for nitroalkenes, highlighting the versatility of this functional group in synthesis.

Product TypeGeneral TransformationKey Reagents/Conditions
NitroalkaneReduction of C=C double bondNaBH₄, Hantzsch ester with organocatalyst nih.gov
AmineReduction of both C=C and NO₂ groupH₂, Pd/C; Fe/HCl masterorganicchemistry.com
OximeReduction of C=C and partial reduction of NO₂Specific reducing agents under controlled conditions
KetoneTwo-step: Reduction to nitroalkane, then Nef reaction1. NaBH₄; 2. Strong base, then aqueous acid

Reductive Cyclization for N-Heterocycle Synthesis

The strategic placement of functional groups in molecules like this compound opens up possibilities for intramolecular reactions, particularly reductive cyclizations to form nitrogen-containing heterocycles. These heterocyclic structures are prevalent in pharmaceuticals and other biologically active molecules. mdpi.com

The general principle involves the reduction of a nitro group to a reactive intermediate, such as a nitroso or amino group, which then participates in an intramolecular cyclization reaction. The nitroalkene moiety can be a key participant in these cyclizations.

One established method is the reductive cyclization of ortho-nitrostyrenes to form indoles. This can be achieved using carbon monoxide as a reductant, often with a palladium catalyst. unimi.it The use of formate (B1220265) esters as CO surrogates has made this reaction more accessible in standard laboratory settings. unimi.it A plausible mechanism involves the initial reduction of the nitro group to a nitroso intermediate, which then undergoes intramolecular cyclization. unimi.it

Another approach involves the triethyl phosphite (B83602) mediated domino reaction of ω-nitroalkenes, which can cyclize in one step to form saturated N-heterocycles. researchgate.net This reaction proceeds through a nitroso-ene reaction coupled with reduction steps. researchgate.net Microwave irradiation has been shown to improve these reactions by reducing reaction times and byproduct formation. researchgate.net

The following table outlines some general strategies for the synthesis of N-heterocycles from nitroalkenes.

Heterocyclic ProductNitroalkene Precursor TypeKey Reagents/ConditionsReaction Type
Indolesortho-NitrostyrenesCO, Pd catalyst or Phenyl formate, Pd catalyst unimi.itReductive Cyclization
Saturated N-heterocyclesω-NitroalkenesTriethyl phosphite, heat or microwave researchgate.netDomino Reaction (Reductive Cyclization)
PyrrolidinesNitroalkenes and azomethine ylidesCatalyst[3+2] Cycloaddition
Pyrazolesβ-cyano-substituted α,β-unsaturated aldehydes and pyrazole (B372694) aminesN-heterocyclic carbene (NHC) catalyst acs.orgCycloaddition

Mechanistic Interpretations via Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful theoretical tool in quantum chemistry that provides a chemically intuitive picture of electron pairing and localization in molecules. wikipedia.orgjussieu.fr It maps the probability of finding an electron in the vicinity of a reference electron with the same spin, allowing for a clear visualization of core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.org The ELF value ranges from 0 to 1, where a high value (close to 1) indicates strong electron localization, characteristic of covalent bonds and lone pairs, while a value around 0.5 suggests electron-gas-like behavior, typical of delocalized metallic systems. taylorandfrancis.com

An ELF analysis of this compound would be expected to reveal several key features:

Aromatic System: The ELF would show delocalized basins corresponding to the π-system of the benzene (B151609) ring.

Nitro Groups: Each nitro group would exhibit localization basins for the N-O bonds and lone pairs on the oxygen atoms. The nature of the C-N bond's ELF basin would provide information about its covalent character and the influence of the electron-withdrawing nitro group.

Conjugated Alkene: The C=C double bond would be characterized by a disynaptic basin, and its shape and population would reflect the degree of conjugation with the aromatic ring and the nitroalkene functionality.

By analyzing the ELF topology during a chemical reaction, one can follow the changes in bonding and electron density. For instance, in a cycloaddition reaction involving a nitroalkene, the ELF analysis can show the breaking of the C=C double bond and the formation of new single bonds, providing a detailed picture of the reaction mechanism. researchgate.net The evolution of the ELF basins can reveal whether a reaction is synchronous or asynchronous. mdpi.com

The following table summarizes the expected ELF characteristics for the different functional components of this compound.

Molecular FragmentExpected ELF FeatureInterpretation
Benzene RingDelocalized π-basinsAromatic character and electron delocalization.
Aromatic C-NO₂Disynaptic basin for C-N bondCovalent bond character, influenced by the electronegative NO₂ group.
Nitro Group (NO₂)Disynaptic basins for N-O bonds, monosynaptic basins for O lone pairsPolar covalent N-O bonds and localized lone pair electrons on oxygen.
Alkene C=CDisynaptic basin along the C=C axisCovalent double bond character.
Alkene C-NO₂Disynaptic basin for C-N bondCovalent bond character, part of the conjugated system.

Scientific Article on this compound Is Not Possible Due to Lack of Available Data

A comprehensive search for scientific literature and data required to construct an article on the chemical compound This compound , with the specific CAS number 1212-20-0, has revealed a significant absence of published research. The stringent requirements for an in-depth analysis of its structural and conformational properties, as outlined in the requested article structure, cannot be met with the currently available information in the public domain.

Detailed investigations into crystallographic databases and chemical literature were performed to gather information for the following specified topics:

Structural Elucidation and Conformational Analysis

Influence of Substituents and Environment on Conformation:No dedicated research papers or datasets were found that analyze how different chemical substituents or changes in the solvent environment would affect the conformation of 1-Nitro-4-(2-nitrobut-1-enyl)benzene.

Following a comprehensive search for scientific literature, it has been determined that there are no available computational or theoretical investigation studies specifically focused on the compound This compound .

As a result, it is not possible to generate an article with thorough, informative, and scientifically accurate content that strictly adheres to the requested outline for this specific molecule. The creation of data tables, detailed research findings, and specific analyses as per the user's instructions would require sourcing from non-existent studies, which would compromise the core principles of accuracy and factual integrity.

While extensive computational research exists for the parent compound, β-nitrostyrene, and its various other derivatives, the user's explicit instruction to focus solely on "this compound" prevents the use of this related data. Extrapolating findings from other molecules would be scientifically inappropriate and would violate the strict constraints of the request.

Therefore, the requested article cannot be provided.

Computational and Theoretical Investigations

Solvent Effects on Structure and Reactivity

The surrounding solvent medium can significantly influence the structure, stability, and reactivity of a solute molecule. Computational models are frequently employed to predict and rationalize these effects. For nitroaromatic compounds, including derivatives like 1-Nitro-4-(2-nitrobut-1-enyl)benzene, the polarity of the solvent is a critical factor.

Theoretical investigations on related nitrobenzene (B124822) compounds have demonstrated the impact of various solvents on their molecular properties. smf.mx The Conductor-like Polarizable Continuum Model (CPCM) is a common method used to simulate solvent effects. smf.mx Studies on para-substituted nitrobenzenes using Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) have shown that properties such as the dipole moment can be modulated by the solvent environment. smf.mx For instance, in a study of halogenated nitrobenzenes, the dipole moment was observed to change in different solvents like acetone, ethanol (B145695), and toluene (B28343). smf.mx Generally, polar solvents tend to stabilize polar ground states and transition states, which can alter reaction rates and equilibria.

The choice of computational model for simulating solvation is also crucial. Implicit solvent models, such as the Universal Solvation Model based on solute electron density (SMD), can provide a good general understanding of solvent effects by representing the solvent as a continuous dielectric medium. rsc.org However, for reactions where specific solvent-solute interactions like hydrogen bonding are important, hybrid solvation models that include a few explicit solvent molecules in the quantum mechanical calculation, in addition to the implicit continuum, can offer greater accuracy. rsc.org Research on the addition of HCl to 1-butene, for example, highlighted that including explicit solvent molecules was necessary to achieve reasonable accuracy in calculated reaction rates, suggesting that for certain reactions of this compound, a similar hybrid approach might be required for precise predictions. rsc.org

Table 1: Illustrative Solvent Effects on the Dipole Moment of a Representative Nitroaromatic Compound (p-Fluoronitrobenzene)

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Toluene2.382.53
Acetone20.72.98
Ethanol24.553.01

This table is illustrative, based on data for p-Fluoronitrobenzene from related theoretical studies, to demonstrate the general trend of solvent effects on polar nitroaromatic compounds. smf.mx

Bonding Evolution Theory (BET) in Reaction Mechanism Understanding

Bonding Evolution Theory (BET) is a powerful computational method used to elucidate the detailed electronic steps of a chemical reaction mechanism. By analyzing the topology of the Electron Localization Function (ELF), BET provides a quantitative description of bond breaking and bond forming processes along the reaction pathway. mdpi.com This approach allows chemists to understand not just the sequence of events but the very nature of the electronic rearrangements that govern chemical transformations. rsc.orgresearchgate.net

BET has been successfully applied to understand the mechanisms of various reactions, particularly cycloadditions involving electron-deficient systems, which are relevant to the reactivity of the nitroalkene moiety in this compound. rsc.orgresearchgate.net For example, in the [3+2] cycloaddition reactions of nitrones with electron-deficient ethylenes, BET analysis has shown that the reaction proceeds through a series of distinct topological phases. rsc.orgresearchgate.net It can distinguish between concerted and non-concerted pathways, revealing the precise sequence of single bond formations. researchgate.net

A typical BET analysis of a reaction mechanism involves the following:

Locating Transition States: Identifying the high-energy structures that connect reactants to products.

Calculating the Reaction Pathway: Determining the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path from the transition state down to the reactants and products.

Analyzing the Electron Localization Function (ELF): The ELF is calculated at various points along the IRC. Changes in the topology of the ELF signal the breaking and forming of chemical bonds.

Defining Structural Stability Domains (SSDs): The reaction pathway is divided into distinct domains, or phases, where the fundamental electronic structure is constant. The transition from one SSD to another marks a significant chemical event, such as the formation of a new bond.

For instance, in a cycloaddition reaction, BET can reveal that the formation of one new single bond precedes the other, providing a more detailed picture than the classical pericyclic mechanism would suggest. researchgate.net The analysis can pinpoint the exact point along the reaction coordinate where the electron density reorganizes to form a new covalent bond, often through the transformation of non-bonding electron density (lone pairs) or the depopulation of π-bonding basins into new σ-bonding basins. mdpi.comresearchgate.net

Table 2: Conceptual Phases of a [3+2] Cycloaddition Reaction as Revealed by Bonding Evolution Theory (BET)

Phase/SSDDescription of Key Electronic Events
1Initial approach of reactants; minor polarization effects.
2Depopulation of π-electron density from the reacting double bonds.
3Formation of a pseudoradical center on one carbon atom.
4Creation of the first new single bond (e.g., C-C bond).
5Reorganization of electron density around the second reacting center.
6Formation of a second pseudoradical center.
7Creation of the second new single bond (e.g., O-C bond).
8Final relaxation of the molecular geometry to the product structure.

This table provides a conceptual outline based on BET analyses of related cycloaddition reactions. rsc.orgresearchgate.net The specific number and nature of the phases for a reaction involving this compound would require a dedicated computational study.

Applications in Organic Synthesis

Role as a Versatile Building Block (Synthon)

Conjugated nitroalkenes like 1-Nitro-4-(2-nitrobut-1-enyl)benzene are powerful and versatile building blocks, or synthons, in organic synthesis. sci-rad.com The electron-withdrawing nature of the nitro group renders the β-carbon of the alkene highly electrophilic, making the molecule an excellent Michael acceptor. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions with a wide array of nucleophiles.

The utility of nitroalkenes as synthons is well-established, providing access to complex molecular architectures. organic-chemistry.orgnih.gov The diverse reactivity of these compounds, combined with the ease of transforming the nitro group into other functionalities, makes them ideal starting materials for synthesizing pharmaceuticals and natural products. chesci.com The presence of both a vinyl nitro group and a nitrophenyl moiety in this compound offers multiple reaction sites for synthetic elaboration.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Piperidines, Pyrrolidines, Isoxazolidines, Benzimidazoles)

The structure of this compound is well-suited for the construction of various nitrogen-containing heterocyclic systems, which are core structures in many biologically active compounds. youtube.comrsc.orgrsc.org

Piperidines and Pyrrolidines: These saturated heterocycles can be synthesized from nitroalkenes through tandem reaction sequences. A common strategy involves the Michael addition of a carbon or nitrogen nucleophile to the nitroalkene, followed by an intramolecular cyclization. For example, the reaction with an enolate or a β-ketoester can initiate a sequence leading to highly substituted piperidine (B6355638) rings. Reductive cyclization of γ-nitrocarbonyl compounds, formed from the Michael addition, is a widely used method for preparing five-membered cyclic nitrones, which are precursors to pyrrolidines.

Isoxazolidines: The carbon-carbon double bond in this compound can act as a dipolarophile in [3+2] cycloaddition reactions. sci-rad.com Specifically, 1,3-dipolar cycloaddition with nitrones is a primary method for synthesizing the isoxazolidine (B1194047) ring system. chesci.comrsc.orgchem-station.com This reaction is highly valuable as it can generate up to three new contiguous stereocenters in a single step, providing a rapid route to molecular complexity. chem-station.comresearchgate.net The reaction of this compound with a suitable nitrone would be expected to yield a highly functionalized isoxazolidine derivative.

Benzimidazoles: The synthesis of benzimidazoles from this compound would likely require a multi-step approach. A plausible, though not directly reported, pathway would involve the chemoselective reduction of the nitro group on the benzene (B151609) ring to an aniline, and the other nitro group to an amine as well. The resulting intermediate containing a 1,2-diaminobenzene moiety could then undergo condensation with a suitable one-carbon electrophile (such as an aldehyde or carboxylic acid derivative) to form the imidazole (B134444) ring fused to the benzene ring.

HeterocycleSynthetic ApproachReactant Type with this compound
Piperidine Michael Addition / Reductive CyclizationCarbon or Nitrogen Nucleophiles
Pyrrolidine Michael Addition / Reductive CyclizationCarbon or Nitrogen Nucleophiles
Isoxazolidine [3+2] CycloadditionNitrones
Benzimidazole Multi-step Reduction / CyclocondensationReducing Agents, then C1-Electrophiles

Formation of Carbocyclic Systems

While specific examples involving this compound are not prominent in the literature, its inherent reactivity as a conjugated nitroalkene allows for its potential use in forming carbocyclic systems. The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions with suitable dienes. This [4+2] cycloaddition is a powerful tool for constructing six-membered rings with controlled stereochemistry. sci-rad.com The reaction would yield a cyclohexene (B86901) derivative bearing both a nitro group and a 4-nitrophenyl substituent, which could be further elaborated.

Stereoselective Access to Complex Molecules (e.g., δ-Lactams, α,α-Disubstituted Amino Acids)

The electrophilic nature of conjugated nitroalkenes makes them excellent substrates for asymmetric catalysis, enabling the stereoselective synthesis of complex chiral molecules.

δ-Lactams: A significant application of nitroalkenes is in the synthesis of δ-lactams, which are important structural motifs. An asymmetric intermolecular reaction between enals and nitroalkenes, catalyzed by a chiral N-heterocyclic carbene (NHC), can produce δ-nitroesters with high stereoselectivity. nih.gov These intermediates can then be converted into δ-lactams through a one-pot, two-step reduction and cyclization process. nih.gov The use of this compound in such a sequence could provide stereoselective access to complex δ-lactams.

α,α-Disubstituted Amino Acids: The synthesis of α,α-disubstituted α-amino acids from this compound is a challenging, multi-step transformation. More commonly, these amino acids are prepared via the alkylation of α-nitroacetate derivatives. However, the versatile reactivity of the nitroalkene could potentially be harnessed. A hypothetical route might involve a stereoselective Michael addition to the double bond, followed by a series of functional group interconversions to construct the amino acid framework. The development of organocatalytic methods for the conjugate addition of nucleophiles to nitroolefins has become a key strategy for creating chiral products with high enantioselectivity. organic-chemistry.orgmsu.edu

Precursor to Amines, Aldehydes, Carboxylic Acids, and Other Functionalized Compounds

The functional groups within this compound can be readily converted into a variety of other useful functionalities, highlighting its role as a versatile intermediate. nih.govresearchgate.net

Amines: The nitro group is easily reduced to a primary amine. youtube.com This transformation is fundamental in organic synthesis, particularly for producing anilines from nitroaromatics. Both nitro groups in this compound can be reduced to yield a diamine. A variety of reagents can accomplish this, with the choice of reagent allowing for potential chemoselectivity. scispace.com Catalytic hydrogenation or the use of metals in acidic media are common methods. youtube.comyoutube.com

Reagent SystemDescription
Fe / HCl A classic, effective, and often used method for reducing aromatic nitro groups to anilines. youtube.com
Sn / HCl Another common metal/acid system for nitro group reduction. scispace.com
H₂, Pd/C Catalytic hydrogenation is a clean and efficient method that reduces both nitro groups and can also reduce the C=C double bond. scispace.com
Zn / NH₄Cl A system often used for the reduction of nitro compounds under neutral conditions. scispace.com
LiAlH₄ A powerful reducing agent capable of reducing nitro groups to amines. youtube.com

Aldehydes and Carboxylic Acids: The carbon-carbon double bond can be cleaved to generate carbonyl compounds. Ozonolysis is a standard method for this transformation; reductive workup (e.g., with zinc or dimethyl sulfide) of the resulting ozonide would yield 4-nitrobenzaldehyde (B150856) and 1-nitropropanal. youtube.com Oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acids, 4-nitrobenzoic acid and 1-nitropropanoic acid. These transformations demonstrate how this compound can serve as a masked source of valuable carbonyl compounds.

Advanced Characterization Techniques Beyond Basic Identification

Spectroscopic Analysis for Mechanistic Insights (e.g., Time-Resolved Spectroscopy, Advanced NMR, IR, UV-Vis for electronic transitions)

Spectroscopic methods are paramount for gaining a dynamic and detailed understanding of molecular behavior. For a compound like 1-Nitro-4-(2-nitrobut-1-enyl)benzene, these techniques can reveal insights into electronic structure, reaction kinetics, and transient species.

Time-Resolved Spectroscopy: This powerful technique is essential for studying photoinduced reactions and short-lived excited states. Time-resolved infrared (IR) spectroscopy, for instance, can track the structural evolution of molecules during a reaction by monitoring changes in vibrational modes on ultrafast timescales. unipr.it For nitrostyrene (B7858105) analogs, photoisomerization from a trans to a cis isomer can be induced by UV light. nih.govnih.gov Time-resolved spectroscopy could monitor the formation of excited states and any transient intermediates, such as twisted intramolecular charge transfer (TICT) states, which have been observed in similar conjugated systems. unipr.it

Advanced NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Beyond standard 1D spectra, advanced NMR techniques offer deeper mechanistic insights. nih.goved.ac.uk For instance, after a reaction, ¹H-NMR can be used to determine the isomeric ratio of products. nih.gov Techniques like Diffusion-Ordered Spectroscopy (DOSY) can distinguish between different species in a reaction mixture based on their diffusion coefficients, helping to identify intermediates, products, and unreacted starting materials. The use of isotopic labeling (e.g., ¹³C, ¹⁵N) in conjunction with NMR provides a powerful tool for tracking atoms through a reaction pathway and elucidating complex mechanisms. nih.gov While a specific spectrum for this compound is not published, the ¹H-NMR of the closely related trans-β-nitrostyrene shows characteristic signals for the vinylic and aromatic protons. researchgate.nettcichemicals.com

Interactive Table: Representative ¹H-NMR Data for β-Nitrostyrene Analogs in CDCl₃ This table presents typical chemical shift ranges for key protons in nitrostyrene derivatives, which serve as a model for analyzing this compound.

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Vinylic Proton (α to NO₂) 6.78 - 8.84 Doublet 9.0 - 13.7 nih.govrsc.org
Vinylic Proton (β to NO₂) 6.97 - 8.39 Doublet 9.0 - 13.7 nih.govrsc.org
Aromatic Protons 7.37 - 8.14 Multiplet - nih.govrsc.org

IR and UV-Vis for Electronic Transitions: Infrared (IR) spectroscopy is used to identify functional groups. The analysis of trans-β-methyl-β-nitrostyrene, an analog of the title compound, utilized FT-IR spectroscopy for its characterization. sigmaaldrich.cn The IR spectrum would be expected to show strong absorption bands corresponding to the nitro groups (asymmetric and symmetric stretches) and the carbon-carbon double bond.

UV-Visible spectroscopy provides crucial information about the electronic transitions within the conjugated π-system of the molecule. Studies on para-substituted β-nitrostyrenes show a strong absorption band typically around 310-320 nm. nih.govnih.govresearchgate.net This band is assigned to an allowed π→π* transition that has significant charge-transfer character, from the substituted phenyl ring to the electron-withdrawing nitro group on the vinyl linker. nih.govresearchgate.net The position and intensity of this absorption are sensitive to substituents on the aromatic ring. researchgate.netresearchgate.net

Interactive Table: UV-Vis Absorption Data for para-Substituted β-Nitrostyrenes in Cyclohexane This table illustrates how substituents affect the maximum absorption wavelength (λmax), providing a basis for predicting the spectral properties of this compound.

Compound Substituent (at para position) λmax (nm) Reference
β-Nitrostyrene -H 309 researchgate.net
para-Chloro-β-nitrostyrene -Cl 311 researchgate.net
para-Methyl-β-nitrostyrene -CH₃ 318 researchgate.net
para-Hydroxy-β-nitrostyrene -OH 355 researchgate.net

Mass Spectrometry for Reaction Intermediates

Mass spectrometry (MS) is an indispensable tool for detecting and identifying transient species in a reaction mixture, offering high sensitivity for low-abundance intermediates. rsc.org The fragmentation of nitroalkenes upon ionization is complex and can provide significant structural information. nih.govnih.gov

When analyzing related nitroalkenes with techniques like Collision-Induced Dissociation (CID), fragmentation does not simply involve the loss of the nitro group. Instead, it often proceeds through complex cyclization and rearrangement pathways, leading to heterocyclic products and chain fragmentation. nih.govnih.gov The study of these fragmentation patterns, supported by high-resolution mass spectrometry and isotopic labeling, allows for precise structural characterization of both the parent molecule and any intermediates formed during its reactions. nih.gov For instance, in the mass spectra of m- and p-nitrostyrene, fragmentation is dominated by the initial loss of the nitro group or its components, whereas o-nitrostyrene shows more complex patterns due to interactions with the adjacent vinyl group. researchgate.net This knowledge is critical for designing experiments to trap and identify reactive intermediates in syntheses involving this compound.

Chiral Chromatography for Enantiomeric Excess Determination

While this compound is itself achiral, it is an excellent Michael acceptor and a precursor for synthesizing chiral molecules. wikipedia.org For example, the conjugate addition of a nucleophile to the double bond can create a new stereocenter. In such cases, determining the enantiomeric excess (ee) of the product is crucial, especially in asymmetric synthesis.

Chiral chromatography is the principal method for this analysis. registech.com Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are highly effective. gimitec.commdpi.commdpi.com The chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification. uni-muenchen.de For example, the enantiomers of nitro-derivatized drugs like nitropropranolol have been successfully separated using chiral HPLC to determine purity and enantiomeric excess. mdpi.com The choice of the chiral column and mobile phase is critical and often requires screening to achieve optimal resolution. gimitec.comnih.gov This methodology would be directly applicable to the analysis of any chiral products derived from this compound. The ee is a measure of the purity of a chiral compound and is a critical parameter in the synthesis of pharmaceuticals. gimitec.com

Future Research Directions

Development of Novel Catalytic Systems for Enantioselective and Diastereoselective Transformations

The creation of stereochemically complex molecules from simple precursors is a cornerstone of contemporary chemical synthesis. For 1-Nitro-4-(2-nitrobut-1-enyl)benzene, the development of novel catalytic systems capable of controlling enantioselectivity and diastereoselectivity in its reactions is a paramount objective. Future research will likely focus on several key areas:

Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas, squaramides, and cinchona alkaloid derivatives, have proven highly effective in promoting asymmetric conjugate additions to nitroalkenes. msu.eduacs.orgbuchler-gmbh.comnih.gov Research efforts could be directed towards designing and synthesizing novel organocatalysts tailored for the specific steric and electronic properties of this compound. This would enable the enantioselective addition of various nucleophiles, including carbon-based nucleophiles like malonates and ketones, as well as heteroatom nucleophiles. nih.govpageplace.de The development of catalysts that can facilitate cascade reactions, where multiple stereocenters are set in a single operation, will be a particularly valuable pursuit. nih.gov

Metal-Based Catalysis: While organocatalysis has seen significant advancements, transition metal catalysis offers complementary strategies. nih.gov The exploration of chiral Lewis acids and transition metal complexes for asymmetric transformations of this compound is a promising avenue. For instance, nickel-catalyzed asymmetric C-alkylation of related nitroalkanes has been demonstrated, suggesting the potential for developing similar methodologies for the conjugate addition to our target molecule. nih.gov

Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts presents another powerful tool for achieving high stereocontrol in reactions involving nitroalkenes. nih.gov Research into the application of dihydroquinine-based and other phase-transfer catalysts for formal [4+2] cycloadditions and other transformations of this compound could lead to efficient and highly stereoselective syntheses of complex cyclic structures. nih.gov

A summary of potential catalytic approaches is presented in the table below.

Catalytic ApproachCatalyst ExamplesPotential Transformations
OrganocatalysisChiral thioureas, squaramides, cinchona alkaloidsAsymmetric Michael additions, cascade reactions
Metal-Based CatalysisChiral Lewis acids, transition metal complexes (e.g., Ni)Asymmetric conjugate additions, C-alkylation
Phase-Transfer CatalysisDihydroquinine-based catalystsFormal [4+2] cycloadditions, stereoselective alkylations

Exploration of New Reactivity Modes and Synthetic Applications

Beyond established transformations, future research should aim to uncover novel reactivity modes of this compound, thereby expanding its synthetic utility.

Conjugated nitroalkenes are known to participate in a variety of reactions, including Michael additions, Henry reactions, and cycloadditions. nih.govnih.govacs.org The unique substitution pattern of this compound may allow for unprecedented reactivity. For example, the interplay between the two nitro groups and the aromatic ring could lead to interesting electronic properties, influencing its participation in pericyclic reactions or radical processes. mdpi.comresearchgate.net

Future synthetic applications could focus on the use of this compound as a linchpin for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. organic-chemistry.orgacs.orgbohrium.com For instance, diastereoselective cycloaddition reactions could be employed to construct bicyclic nitrogen heterocycles. nih.govacs.org Furthermore, the nitro groups can be readily transformed into other functional groups, such as amines and carbonyls, providing access to a wide array of molecular architectures. mdma.ch The development of multicomponent reactions involving this compound would be particularly attractive for generating molecular diversity in an efficient manner. bohrium.com

Advanced Computational Modeling for Complex Reaction Systems

To guide experimental efforts and gain a deeper understanding of the reaction mechanisms involving this compound, advanced computational modeling will be indispensable.

Density Functional Theory (DFT) calculations have become a powerful tool for investigating the mechanisms of reactions involving nitroalkenes. nih.govmdpi.comnih.govmdpi.comresearchgate.netresearchgate.netmdpi.com Future computational studies on this compound could focus on:

Transition State Analysis: Elucidating the structures and energies of transition states for various reactions will provide crucial insights into the factors governing stereoselectivity. This knowledge can then be used to rationally design more effective catalysts and reaction conditions.

Reaction Pathway Elucidation: Computational modeling can help to map out complex reaction pathways, including those involving multiple steps or competing mechanisms. This is particularly important for understanding and optimizing cascade reactions.

Predicting Reactivity: By calculating global and local reactivity indices, it is possible to predict the most likely sites of nucleophilic or electrophilic attack on the molecule, thereby guiding the exploration of new reactivity modes. mdpi.com

The following table outlines key parameters that can be investigated through computational modeling.

Computational MethodInvestigated ParametersInsights Gained
Density Functional Theory (DFT)Transition state geometries and energies, reaction energy profilesUnderstanding stereoselectivity, elucidation of reaction mechanisms
Conceptual DFTGlobal and local reactivity indices (electrophilicity, nucleophilicity)Prediction of reactivity patterns and regioselectivity
Molecular Dynamics (MD)Conformational analysis of catalyst-substrate complexesRational catalyst design

Design and Synthesis of Advanced Derivatives for Specific Chemical Functions

The core structure of this compound can be systematically modified to create advanced derivatives with tailored chemical functions.

By introducing various substituents on the aromatic ring or modifying the alkyl chain of the nitrobutenyl group, a library of derivatives can be synthesized. unirioja.es These modifications can be used to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and physical properties. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring could modulate the electrophilicity of the double bond, impacting its susceptibility to nucleophilic attack.

The synthesis of these derivatives could be achieved through various synthetic strategies, including cross-coupling reactions or the use of functionalized starting materials. mdpi.com These advanced derivatives could find applications in areas such as materials science, where the nitro groups could be exploited for their electronic properties, or in medicinal chemistry, where the tailored structures could exhibit specific biological activities. rsc.orgacs.orgresearchgate.net

Investigation of Solid-State Reactivity and Crystal Engineering Principles

The solid-state behavior of organic molecules is a rapidly growing area of research, with implications for materials science and polymorphism in pharmaceuticals. The nitro groups in this compound make it an excellent candidate for studies in solid-state reactivity and crystal engineering.

The photochemistry of nitro compounds in the solid state is a well-documented phenomenon, often involving intramolecular hydrogen abstraction or cycloaddition reactions. rsc.orgrsc.orgacs.orgmdpi.comresearchgate.net Future research could explore the solid-state photochemical transformations of this compound, potentially leading to the synthesis of novel and complex molecular architectures that are inaccessible through solution-phase chemistry.

Furthermore, the principles of crystal engineering can be applied to control the packing of this compound molecules in the crystalline state. By understanding and exploiting non-covalent interactions, such as hydrogen bonds and π-π stacking, it may be possible to design crystalline materials with specific properties, such as desired optical or electronic characteristics. X-ray crystallography will be a crucial tool in this endeavor, providing detailed information about the molecular and supramolecular structure.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Nitro-4-(2-nitrobut-1-enyl)benzene with high purity and yield?

Synthesis typically involves nitration and coupling reactions. For example, nitroaromatic derivatives can be synthesized via nucleophilic substitution or cross-coupling reactions using precursors like 4-nitrophenol or nitrobenzene derivatives. Optimization includes controlling reaction temperature (e.g., 0–60°C) and stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄). Post-synthesis purification via column chromatography or recrystallization in solvents like ethyl acetate/petroleum ether is critical .

Q. Which spectroscopic techniques are essential for characterizing nitroaromatic compounds like this compound?

Key methods include:

  • IR spectroscopy : Identifies nitro group vibrations (asymmetric stretching ~1510–1530 cm⁻¹, symmetric ~1330–1350 cm⁻¹) .
  • GC/MS : Confirms molecular weight and fragmentation patterns (e.g., m/z 243 for related nitro compounds) .
  • X-ray crystallography : Resolves molecular geometry and nitro group orientation. For example, monoclinic systems (space group P2₁/c) are common in nitroaromatics, requiring SHELX programs for refinement .

Advanced Research Questions

Q. How do crystallographic refinement programs like SHELXL address challenges in resolving nitroaromatic structures?

SHELXL employs constraints for H-atom placement (riding models) and anisotropic displacement parameters for nitro groups, which exhibit high thermal motion. For example, in related compounds, refinement with R factors <0.04 is achieved by iteratively adjusting atomic coordinates and displacement parameters using high-resolution data (MoKα radiation, λ = 0.71 Å) . Challenges like twinning or weak diffraction are mitigated via multi-scan absorption corrections (SADABS) .

Q. What factors contribute to polymorphism in nitroaromatic compounds, and how can crystallization conditions be optimized?

Polymorphism arises from variations in nitro group conformations or packing motifs. For instance, 1-Nitro-4-(4-nitrophenoxy)benzene exhibits two monoclinic polymorphs (P2₁/c) due to differences in dihedral angles between nitro and benzene rings. Controlled crystallization (slow evaporation in DCM/hexane at 150 K) and solvent polarity adjustments minimize polymorphism .

Q. How do electronic effects of nitro groups influence reactivity in radical or substitution reactions?

The electron-withdrawing nature of nitro groups stabilizes transition states in radical reactions. For example, para-nitrophenyl radicals (generated via thermolysis of azo precursors) exhibit enhanced stability, enabling selective C–C bond formation in aryl halide reactions. Kinetic studies using UV-Vis or EPR spectroscopy quantify radical lifetimes and reactivity .

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted benzene derivatives?

Discrepancies in bond lengths or angles are addressed by:

  • Validating data quality (Rint <0.05, I > 2σ(I)) .
  • Cross-validating with computational methods (DFT calculations for expected geometries).
  • Reassessing hydrogen bonding or π-π interactions that may distort nitro group orientations .

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker) or PLATON for structure validation. For high-throughput studies, integrate SHELXC/D/E pipelines for phasing .
  • Synthesis : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to isolate intermediates .
  • Safety : Handle nitro compounds in fume hoods due to potential toxicity and explosive risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.